molecular formula C9H15ClO3 B2611569 Ethyl 7-chloro-3-oxoheptanoate CAS No. 99054-01-0

Ethyl 7-chloro-3-oxoheptanoate

Cat. No.: B2611569
CAS No.: 99054-01-0
M. Wt: 206.67
InChI Key: OXPOIABOXLXYKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the nucleophilic substitution route due to its simplicity, low cost, and high yield. The process involves fewer steps and is easily controllable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Ethyl 7-chloro-3-oxoheptanoate exerts its effects primarily through its role as an intermediate in the synthesis of cilastatin. Cilastatin inhibits renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, cilastatin enhances the efficacy and duration of action of antibiotics like imipenem . The molecular targets and pathways involved include the binding of cilastatin to the active site of renal dehydropeptidase, preventing the hydrolysis of the antibiotic .

Comparison with Similar Compounds

  • Ethyl 7-chloro-2-oxoheptanoate
  • Ethyl 4-chloro-3-oxobutanoate
  • Ethyl 7-chloro-7-oxoheptanoate

Comparison:

Ethyl 7-chloro-3-oxoheptanoate is unique due to its specific structure, which makes it particularly suitable for the synthesis of cilastatin and other related compounds .

Properties

IUPAC Name

ethyl 7-chloro-3-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPOIABOXLXYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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